molecular formula C7H8Cl2N4O2 B14511009 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine CAS No. 64369-53-5

4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine

Cat. No.: B14511009
CAS No.: 64369-53-5
M. Wt: 251.07 g/mol
InChI Key: OYJSOKPTDVAMLY-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, medicine, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine typically involves the chlorination of a triazine precursor followed by the introduction of the 1,3-dioxan-5-yl group. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) for chlorination and various amines for the substitution reactions.

Industrial Production Methods

Industrial production methods for triazine compounds often involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water or acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A widely used triazine compound with applications in herbicides.

    4,6-Dichloro-1,3,5-triazin-2-amine: A simpler analog with similar reactivity.

    1,3,5-Triazine-2,4,6-triamine:

Properties

CAS No.

64369-53-5

Molecular Formula

C7H8Cl2N4O2

Molecular Weight

251.07 g/mol

IUPAC Name

4,6-dichloro-N-(1,3-dioxan-5-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H8Cl2N4O2/c8-5-11-6(9)13-7(12-5)10-4-1-14-3-15-2-4/h4H,1-3H2,(H,10,11,12,13)

InChI Key

OYJSOKPTDVAMLY-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)NC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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